
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% (5-NTP) is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a reagent for organic synthesis, as a starting material for further derivatization, and as a chromophore for spectroscopic analysis. 5-NTP has been used in various studies to investigate its biochemical and physiological effects, and its potential applications in the laboratory. In
Mécanisme D'action
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% acts as an aromatic nucleophile in organic synthesis, where it can substitute for other aromatic groups. It can also act as a chromophore, where it absorbs light at specific wavelengths. In biochemical and physiological studies, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can act as an inhibitor of certain enzymes, and can also be used as a probe for studying protein-protein interactions.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as cyclooxygenase-2, acetylcholinesterase, and monoamine oxidase. It has also been found to affect the activity of certain proteins, such as the transcription factor NF-κB. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been shown to possess antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent for organic synthesis and chromophore for spectroscopic analysis. Furthermore, its ability to inhibit certain enzymes and affect the activity of certain proteins makes it a useful tool for studying biochemical and physiological effects. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% should be handled with care, as it is a highly reactive compound.
Orientations Futures
There are several potential future directions for the use of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%. It could be used to study the effects of different environmental factors on biochemical and physiological processes. In addition, it could be used to develop new drugs or drug delivery systems. Furthermore, it could be used to study the effects of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% on various diseases, such as cancer, diabetes, and heart disease. Finally, it could be used to develop new methods for organic synthesis and spectroscopic analysis.
Méthodes De Synthèse
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can be synthesized via the reaction of naphthol, trifluoromethylphenol, and a catalytic amount of sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution of the trifluoromethyl group onto the naphthol. The resulting product is a 95% pure 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% compound.
Applications De Recherche Scientifique
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been used in various scientific studies, such as those involving the synthesis of organic compounds and the study of biochemical and physiological effects. It has also been used as a chromophore for spectroscopic analysis, and as a reagent for organic synthesis.
Propriétés
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)13-8-12(9-14(21)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLQOHYRDCTVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)-3-trifluoromethylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


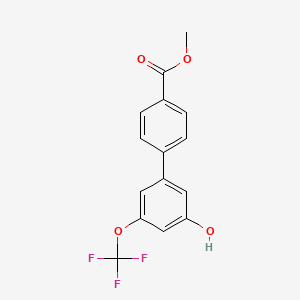
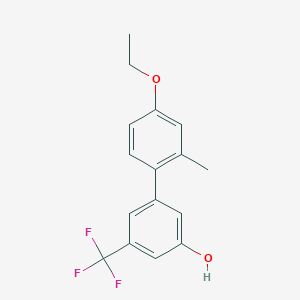

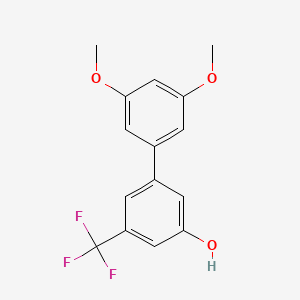

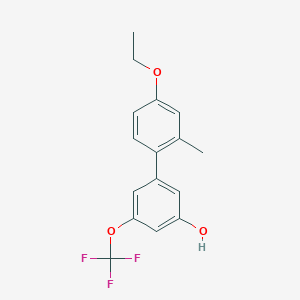
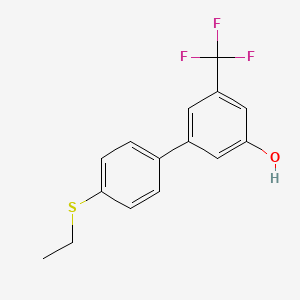
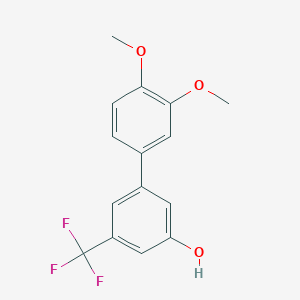
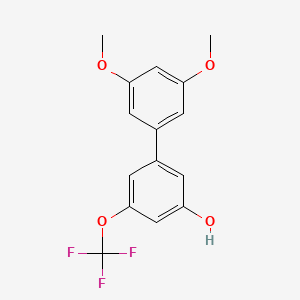
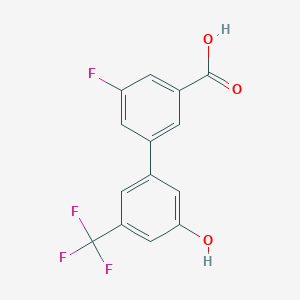

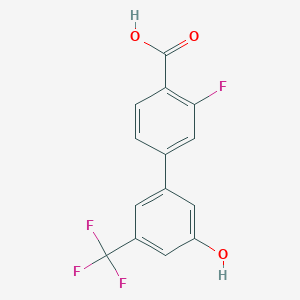
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)